molecular formula C8H9ClN2O2 B1315276 Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS No. 2134-36-3

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B1315276
CAS No.: 2134-36-3
M. Wt: 200.62 g/mol
InChI Key: LXIAVLIGRIDNHQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large reactors for the chlorination step to ensure efficient heat management and reaction control.

    Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate or ethyl 4-thio-2-methylpyrimidine-5-carboxylate can be formed.

    Oxidation Products: Oxidation can yield compounds like ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid.

    Reduction Products: Reduction can produce ethyl 4-chloro-2-methylpyrimidine-5-methanol.

Scientific Research Applications

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

Uniqueness: The presence of both chloro and methyl groups on the pyrimidine ring, along with the ester functionality, makes this compound a versatile intermediate in organic synthesis, offering unique reactivity and application potential.

Biological Activity

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H9ClN2O2C_8H_9ClN_2O_2 and a molecular weight of approximately 200.622 g/mol. It is characterized by a pyrimidine ring with a chlorine atom at the 4-position and an ethyl ester group at the 5-position. The compound typically appears as a light yellow to white solid, with a density of about 1.3 g/cm³ and a boiling point of approximately 276.2 °C at 760 mmHg .

The synthesis of this compound involves several methods, including reactions with various nucleophiles that yield substitution products. For instance, treatment with sodium cyanide can lead to the formation of cyano derivatives, indicating its potential for further functionalization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential utility in pharmaceutical applications aimed at combating microbial infections . The specific mechanisms through which it exerts this activity are still under investigation but may involve inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been studied for its neuroprotective and anti-neuroinflammatory effects. It is used in the synthesis of novel triazole-pyrimidine hybrids that have demonstrated promising results in protecting neuronal cells from oxidative stress and inflammation . These compounds may inhibit pathways involved in neurodegeneration, making them candidates for further development in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance antibacterial potency .
  • Neuroprotective Studies : Research involving triazole-pyrimidine hybrids synthesized from this compound showed reduced neuronal cell death in models of oxidative stress. These findings suggest that this compound can modulate neuroinflammatory responses and protect against neurotoxicity .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes involved in microbial resistance mechanisms. This characteristic could be leveraged to develop new strategies for overcoming antibiotic resistance .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylateC8H9ClN2O2SContains a methylthio group instead of methyl
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateC8H9ClN2O2Chlorine at position 2 instead of 4
Mthis compoundC8H8ClN2O2Methyl group instead of ethyl

These compounds differ mainly in their substituents and positions on the pyrimidine ring, which significantly affects their biological activity and chemical reactivity .

Properties

IUPAC Name

ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIAVLIGRIDNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506549
Record name Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-36-3
Record name Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In cold (˜0° C.) phosphorous oxychloride (40 mL) was carefully added triethylamine (1.87 mL) with stirring. To this was added, in parts, ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (5.00 g, 27.4 mmol). The mixture then warmed to 40° C. and stirred under Argon for 2 hours. The mixture was evaporated free of phosphorous oxychloride, diluted with chloroform (150 mL) and poured carefully into ice (400 mL) and allowed to warm to RT. The organic phase was separated, washed with saturated sodium bicarbonate (75 mL), then brine (100 mL) and dried over sodium sulfate. The solvents evaporated to give a thick oil which was purified by chromatography (Biotage Si-40 column, 15-40% ethyl acetate/hexane) to give ethyl 4-chloro-2-methylpyrimidine-5-carboxylate as a clear oil (2.96 g, 53% yield). 1H NMR (400 MHz, DMSO-d6): δ 1.31 (t, 3 H), 2.66 (s, 3 H), 4.34 (q, 2 H), 9.06 (s, 1 H); MS (ESI) m/z: 201.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

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